molecular formula C51H54N8O9 B11931078 [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate

Cat. No.: B11931078
M. Wt: 923.0 g/mol
InChI Key: FLUDZHRBKZINFV-FQDNZFBXSA-N
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Description

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as amide bond formation, esterification, and cyclization. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .

Comparison with Similar Compounds

When compared to similar compounds, [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

Molecular Formula

C51H54N8O9

Molecular Weight

923.0 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate

InChI

InChI=1S/C51H54N8O9/c1-31(2)45(57-42(60)16-5-4-8-28-58-43(61)23-24-44(58)62)49(64)56-40(15-10-26-54-50(52)65)48(63)55-34-19-17-32(18-20-34)30-68-51(66)59-41-22-21-35(67-3)29-39(41)38-25-27-53-46(47(38)59)37-14-9-12-33-11-6-7-13-36(33)37/h6-7,9,11-14,17-25,27,29,31,40,45H,4-5,8,10,15-16,26,28,30H2,1-3H3,(H,55,63)(H,56,64)(H,57,60)(H3,52,54,65)/t40-,45-/m0/s1

InChI Key

FLUDZHRBKZINFV-FQDNZFBXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)OC)C4=C2C(=NC=C4)C5=CC=CC6=CC=CC=C65)NC(=O)CCCCCN7C(=O)C=CC7=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N2C3=C(C=C(C=C3)OC)C4=C2C(=NC=C4)C5=CC=CC6=CC=CC=C65)NC(=O)CCCCCN7C(=O)C=CC7=O

Origin of Product

United States

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